molecular formula C21H34N7Na4O21P3 B8022238 Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)

Cat. No.: B8022238
M. Wt: 905.4 g/mol
InChI Key: MJMNMZORBRTNGP-NFOLICFBSA-J
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Description

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is a coenzyme found in all living cells. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. This compound is essential for various biochemical processes, including lipid and cholesterol biosynthesis, fatty acid desaturation, and antioxidation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is typically synthesized through chemical reduction. The process involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to its reduced form (NADPH) using reducing agents such as sodium borohydride or other suitable reductants under controlled conditions .

Industrial Production Methods

Industrial production of beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) involves large-scale chemical reduction processes. The compound is produced in powder form and is often packaged based on solid weight. It is essential to store the compound in a cool, dry place, typically at -20°C, to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) primarily undergoes redox reactions. It acts as an electron donor in various biochemical processes, transferring electrons to oxidized precursors in reduction reactions .

Common Reagents and Conditions

Common reagents used in reactions involving beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) include oxidizing agents such as hydrogen peroxide and nitric oxide. The compound is often used in enzymatic reactions under physiological conditions .

Major Products Formed

The major products formed from reactions involving beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) include reduced forms of various substrates, such as fatty acids and cholesterol intermediates .

Scientific Research Applications

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) has a wide range of scientific research applications:

Mechanism of Action

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to oxidized molecules, thereby reducing them. This process is crucial for maintaining cellular redox balance and for the biosynthesis of various biomolecules. The compound is involved in pathways such as the pentose phosphate pathway, which generates NADPH for reductive biosynthesis and antioxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) is unique due to its role as a cofactor in anabolic reactions, such as lipid and cholesterol biosynthesis, and its involvement in antioxidation mechanisms. Its ability to donate electrons makes it essential for maintaining cellular redox balance and for the biosynthesis of various biomolecules .

Properties

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;;;;/m1......../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMNMZORBRTNGP-NFOLICFBSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N7Na4O21P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2646-71-1
Record name Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)
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Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)
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Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)
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Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)
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Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)
Reactant of Route 6
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form)

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